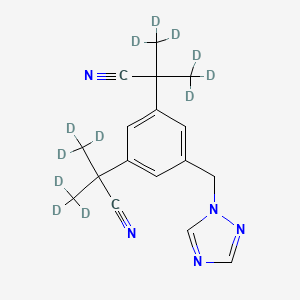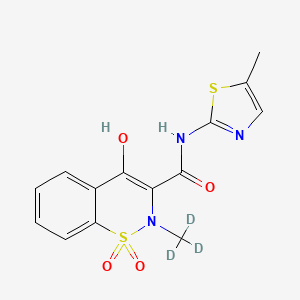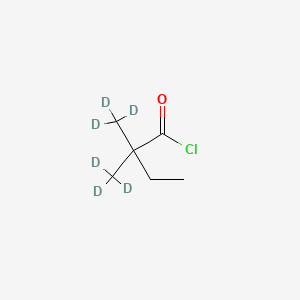![molecular formula C21H21N5O4 B562455 N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc CAS No. 1076198-55-4](/img/structure/B562455.png)
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a member of the t-boc family of compounds and is known for its unique chemical properties, which make it an attractive candidate for use in a variety of research applications.
作用機序
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is not fully understood, but it is believed to interact with specific biological targets in the body. This interaction can lead to a variety of biochemical and physiological effects, which can be further studied to better understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc are still being studied, but early research suggests that this compound may have a variety of effects on the body. These effects may include changes in gene expression, alterations in enzyme activity, and modulation of cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc in lab experiments is its high affinity for certain biological targets. This makes it an attractive candidate for use in the development of new drugs and therapies. However, there are also limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise in t-boc chemistry.
将来の方向性
There are several potential future directions for research on N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc. These may include further studies on its mechanism of action, exploration of its potential applications in drug discovery and development, and investigation of its potential use in other areas of scientific research. Additionally, there may be opportunities to develop new compounds based on the chemical structure of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc, which could have even greater potential for use in scientific research.
合成法
The synthesis of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc involves several steps, including the reaction of 2-methyl-5-nitrophenylamine with 4-pyridin-3-yl-pyrimidin-2-ylamine. This reaction is carried out using standard organic chemistry techniques, and the resulting compound is then protected using t-boc chemistry to create the final product.
科学的研究の応用
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc has several potential applications in scientific research, including drug discovery and development. This compound is known to have a high affinity for certain biological targets, making it an attractive candidate for use in the development of new drugs and therapies.
特性
IUPAC Name |
tert-butyl N-(2-methyl-5-nitrophenyl)-N-(4-pyridin-3-ylpyrimidin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-14-7-8-16(26(28)29)12-18(14)25(20(27)30-21(2,3)4)19-23-11-9-17(24-19)15-6-5-10-22-13-15/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXRTOGRKVTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C2=NC=CC(=N2)C3=CN=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652653 |
Source


|
| Record name | tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc | |
CAS RN |
1076198-55-4 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-methyl-5-nitrophenyl)-N-[4-(3-pyridinyl)-2-pyrimidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






acetyl chloride](/img/structure/B562378.png)


![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)




